N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251615-47-0
VCID: VC6699751
InChI: InChI=1S/C23H24N4O2S/c1-17(2)20-10-12-21(13-11-20)27(15-19-8-6-18(3)7-9-19)30(28,29)22-5-4-14-26-16-24-25-23(22)26/h4-14,16-17H,15H2,1-3H3
SMILES: CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CN4C3=NN=C4
Molecular Formula: C23H24N4O2S
Molecular Weight: 420.53

N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

CAS No.: 1251615-47-0

Cat. No.: VC6699751

Molecular Formula: C23H24N4O2S

Molecular Weight: 420.53

* For research use only. Not for human or veterinary use.

N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide - 1251615-47-0

Specification

CAS No. 1251615-47-0
Molecular Formula C23H24N4O2S
Molecular Weight 420.53
IUPAC Name N-[(4-methylphenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Standard InChI InChI=1S/C23H24N4O2S/c1-17(2)20-10-12-21(13-11-20)27(15-19-8-6-18(3)7-9-19)30(28,29)22-5-4-14-26-16-24-25-23(22)26/h4-14,16-17H,15H2,1-3H3
Standard InChI Key WPCXRPVKYJMMLZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CN4C3=NN=C4

Introduction

N-[(4-Methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]- triazolo[4,3-a]pyridine-8-sulfonamide is a sulfonamide-based compound belonging to the triazolo[4,3-a]pyridine family. This class of compounds is recognized for its diverse biological activities and potential applications in pharmaceutical research. Sulfonamides are widely studied due to their roles as enzyme inhibitors and their therapeutic relevance in treating infections, cancer, and inflammatory diseases.

Structural Characteristics

The compound features:

  • A triazolo[4,3-a]pyridine core.

  • A sulfonamide group attached at the 8th position.

  • Substituents including a para-methylbenzyl group and an isopropyl-substituted phenyl group.

Molecular Formula: C22H23N5O2S
Molecular Weight: Approximately 425 g/mol (calculated).

The inclusion of both hydrophobic (methyl and isopropyl groups) and polar (sulfonamide) moieties contributes to its unique physicochemical properties.

Synthesis

The synthesis of triazolo[4,3-a]pyridine sulfonamides typically involves:

  • Formation of the triazolopyridine core: This is achieved through cyclization reactions involving hydrazine derivatives and pyridine-based precursors.

  • Sulfonamide introduction: Sulfonyl chlorides react with amines or substituted anilines to form sulfonamide bonds.

  • Functionalization: The addition of specific substituents (e.g., methylbenzyl and isopropylphenyl groups) occurs via nucleophilic substitution or alkylation reactions.

Biological Activity

Compounds in this class have shown significant potential in drug discovery programs due to their ability to interact with biological targets such as enzymes and receptors.

Antimalarial Activity

Recent studies on similar triazolo[4,3-a]pyridines have demonstrated antimalarial properties by inhibiting enzymes like falcipain-2 in Plasmodium falciparum. These compounds exhibit IC50 values in the micromolar range, making them promising candidates for further optimization .

Anti-inflammatory and Anti-cancer Potential

Sulfonamides are known for their anti-inflammatory effects due to their ability to inhibit carbonic anhydrase enzymes. Additionally, structural analogs have been explored for their cytotoxic effects against cancer cell lines .

Research Applications

This compound can serve as:

  • A pharmacophore model for designing enzyme inhibitors.

  • A lead compound for developing antimalarial drugs.

  • A probe molecule for studying sulfonamide-enzyme interactions.

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